molecular formula C20H28Cl3N3O B2656798 (9R)-6'-Methoxy-cinchonan-9-amine Trihydrochloride CAS No. 1391506-12-9

(9R)-6'-Methoxy-cinchonan-9-amine Trihydrochloride

Cat. No.: B2656798
CAS No.: 1391506-12-9
M. Wt: 432.81
InChI Key: GZXDEKGNTLNSGM-HPVDNOPASA-N
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Description

(9R)-6’-Methoxy-cinchonan-9-amine Trihydrochloride is a chemical compound with the molecular formula C19H26Cl3N3. It is a derivative of cinchona alkaloids, which are known for their medicinal properties, particularly in the treatment of malaria. This compound is characterized by the presence of a methoxy group at the 6’ position and an amine group at the 9 position, along with three hydrochloride groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9R)-6’-Methoxy-cinchonan-9-amine Trihydrochloride typically involves the modification of cinchona alkaloids. One common method includes the following steps:

    Starting Material: The process begins with quinine or quinidine, which are naturally occurring cinchona alkaloids.

    Methoxylation: The 6’ position of the quinine or quinidine is methoxylated using methanol and a suitable catalyst under controlled conditions.

    Amination: The 9 position is then aminated using ammonia or an amine source in the presence of a reducing agent.

    Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the trihydrochloride salt.

Industrial Production Methods

Industrial production of (9R)-6’-Methoxy-cinchonan-9-amine Trihydrochloride follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Methoxylation: Large quantities of quinine or quinidine are methoxylated in industrial reactors.

    Continuous Amination: The amination step is carried out in continuous flow reactors to ensure consistent quality and yield.

    Purification and Crystallization: The final product is purified through crystallization and filtration to obtain high-purity (9R)-6’-Methoxy-cinchonan-9-amine Trihydrochloride.

Chemical Reactions Analysis

Types of Reactions

(9R)-6’-Methoxy-cinchonan-9-amine Trihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert it into dihydro derivatives.

    Substitution: The methoxy and amine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like halides and amines are employed under basic or acidic conditions.

Major Products Formed

    Oxidation Products: Quinone derivatives.

    Reduction Products: Dihydro derivatives.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(9R)-6’-Methoxy-cinchonan-9-amine Trihydrochloride has several scientific research applications:

    Chemistry: It is used as a chiral ligand in asymmetric synthesis and catalysis.

    Biology: The compound is studied for its potential antimalarial and antimicrobial properties.

    Medicine: Research is ongoing to explore its use in treating various diseases, including malaria and bacterial infections.

    Industry: It is used in the synthesis of other complex organic compounds and pharmaceuticals.

Mechanism of Action

The mechanism of action of (9R)-6’-Methoxy-cinchonan-9-amine Trihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The methoxy and amine groups play a crucial role in binding to these targets, leading to inhibition or activation of specific biochemical pathways. For example, in antimalarial activity, it interferes with the parasite’s ability to metabolize hemoglobin, leading to its death.

Comparison with Similar Compounds

Similar Compounds

    Quinine: A naturally occurring cinchona alkaloid with antimalarial properties.

    Quinidine: An isomer of quinine used as an antiarrhythmic agent.

    (9R)-10,11-Dihydro-6’-methoxycinchonan-9-amine Trihydrochloride: A similar compound with a dihydro structure.

Uniqueness

(9R)-6’-Methoxy-cinchonan-9-amine Trihydrochloride is unique due to its specific methoxy and amine substitutions, which enhance its binding affinity and specificity for certain molecular targets. This makes it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanamine;trihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O.3ClH/c1-3-13-12-23-9-7-14(13)10-19(23)20(21)16-6-8-22-18-5-4-15(24-2)11-17(16)18;;;/h3-6,8,11,13-14,19-20H,1,7,9-10,12,21H2,2H3;3*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZXDEKGNTLNSGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)N.Cl.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28Cl3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1231763-32-8
Record name (8α, 9S)-6'-Methoxycinchonan-9-amine trihydrochloride
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